molecular formula C9H17N B13948438 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine CAS No. 344324-86-3

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine

Cat. No.: B13948438
CAS No.: 344324-86-3
M. Wt: 139.24 g/mol
InChI Key: XCKBZUHTUOTTPV-UHFFFAOYSA-N
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Description

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine is a chemical compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features an ethenyl group, two methyl groups, and a propan-2-yl group attached to the aziridine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halohydrin in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

    Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves large-scale batch or continuous processes. These methods focus on optimizing yield and purity while minimizing by-products. Key steps include:

    Raw Material Selection: High-purity starting materials to ensure consistent product quality

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration

    Purification: Techniques like distillation, crystallization, or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, under mild to moderate conditions (room temperature to 50°C)

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions

    Substitution: Alkyl halides, under basic conditions (e.g., NaH, KOtBu)

Major Products

    Oxidation Products: Aziridine oxides

    Reduction Products: Amines

    Substitution Products: Substituted aziridines with various functional groups

Scientific Research Applications

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine involves its high reactivity due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, including:

    Molecular Targets: Enzymes, DNA, and proteins

    Pathways Involved: Inhibition of enzyme activity, DNA alkylation, and protein modification

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a three-membered ring containing nitrogen.

    2-Methylaziridine: A derivative with a single methyl group attached to the aziridine ring.

    3-(Propan-2-yl)aziridine: A derivative with a propan-2-yl group attached to the aziridine ring.

Uniqueness

2-Ethenyl-1,2-dimethyl-3-(propan-2-yl)aziridine stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the methyl and propan-2-yl groups provide steric hindrance, influencing its interaction with other molecules.

Properties

CAS No.

344324-86-3

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-ethenyl-1,2-dimethyl-3-propan-2-ylaziridine

InChI

InChI=1S/C9H17N/c1-6-9(4)8(7(2)3)10(9)5/h6-8H,1H2,2-5H3

InChI Key

XCKBZUHTUOTTPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(N1C)(C)C=C

Origin of Product

United States

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